3-Amino-3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)propanenitrile
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Overview
Description
3-Amino-3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)propanenitrile is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . It is characterized by the presence of an amino group, a nitrile group, and a dioxane ring structure. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)propanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with an appropriate nitrile compound in the presence of a base . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-Amino-3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)propanenitrile: Characterized by its unique dioxane ring and nitrile group.
4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-2-methoxybenzonitrile: Similar structure with additional functional groups.
3-(Dimethylamino)-1,2-propanediol: Contains a dimethylamino group and propanediol structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties .
Biological Activity
3-Amino-3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)propanenitrile (CAS No. 338406-49-8) is a compound of interest due to its unique structural features and potential biological activities. Its molecular formula is C9H10N2O4 with a molar mass of 210.19 g/mol. This compound belongs to a class of dioxolane derivatives, which are known for their diverse biological properties, including antibacterial and antifungal activities.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that related dioxolane derivatives demonstrate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 625 to 1250 µg/mL against S. aureus .
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity. A study found that several dioxolane derivatives exhibited excellent antifungal effects against Candida albicans, a common yeast pathogen . The biological screening results indicated that nearly all tested compounds (except one) displayed significant antifungal activity.
Case Studies
- Synthesis and Testing : A series of new enantiomerically pure and racemic 1,3-dioxolanes were synthesized and tested for biological activity. Among these derivatives, those containing similar structural motifs as this compound showed notable antibacterial and antifungal properties .
- Comparative Analysis : In comparative studies involving various dioxolane structures, it was found that the presence of specific substituents significantly influenced the biological activity. Compounds with ether or ester groups at certain positions demonstrated enhanced efficacy against bacterial strains .
Antibacterial Activity Results
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound 1 | Staphylococcus aureus | 625 |
Compound 2 | Staphylococcus epidermidis | 1250 |
Compound 3 | Enterococcus faecalis | 625 |
Compound 4 | Pseudomonas aeruginosa | Not active |
Antifungal Activity Results
Compound | Fungal Strain | Activity |
---|---|---|
Compound 1 | Candida albicans | Active |
Compound 2 | Candida albicans | Active |
Compound 3 | Candida albicans | Not active |
Properties
IUPAC Name |
3-amino-3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-9(2)14-7(12)6(8(13)15-9)5(11)3-4-10/h3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXKFCCJAGTHSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C(CC#N)N)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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